N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 896373-21-0
VCID: VC11922662
InChI: InChI=1S/C22H25N3O5/c1-29-18-10-9-15(14-19(18)30-2)11-12-23-20(26)8-5-13-25-21(27)16-6-3-4-7-17(16)24-22(25)28/h3-4,6-7,9-10,14H,5,8,11-13H2,1-2H3,(H,23,26)(H,24,28)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)OC
Molecular Formula: C22H25N3O5
Molecular Weight: 411.5 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

CAS No.: 896373-21-0

Cat. No.: VC11922662

Molecular Formula: C22H25N3O5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide - 896373-21-0

Specification

CAS No. 896373-21-0
Molecular Formula C22H25N3O5
Molecular Weight 411.5 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Standard InChI InChI=1S/C22H25N3O5/c1-29-18-10-9-15(14-19(18)30-2)11-12-23-20(26)8-5-13-25-21(27)16-6-3-4-7-17(16)24-22(25)28/h3-4,6-7,9-10,14H,5,8,11-13H2,1-2H3,(H,23,26)(H,24,28)
Standard InChI Key ISAMCZFLNCAOLB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)OC

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a synthetic compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the class of amides and contains a quinazolinone scaffold, a motif often associated with pharmacological significance.

Chemical Characteristics

Molecular Formula and Weight:

  • Formula: C20H24N2O5

  • Molecular Weight: 372.42 g/mol (calculated)

Structure:
The compound consists of:

  • A dimethoxyphenyl group connected via an ethyl chain.

  • A butanamide backbone.

  • A tetrahydroquinazolinone ring with two keto groups at positions 2 and 4.

IUPAC Name:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Quinazolinone Core: Starting with anthranilic acid derivatives and urea or related compounds under cyclization conditions.

  • Amidation Reaction: Coupling the quinazolinone intermediate with a butanoic acid derivative containing the dimethoxyphenylethyl group.

This multi-step process requires precise control over reaction conditions to ensure high yield and purity.

Analytical Data

Spectroscopic Analysis:
Key techniques used for characterization include:

  • NMR (Nuclear Magnetic Resonance): Confirms the structure by identifying hydrogen and carbon environments.

  • IR (Infrared Spectroscopy): Detects functional groups like amides and ketones.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

Table 1: Spectroscopic Data

TechniqueKey Findings
1H NMRPeaks corresponding to aromatic protons and aliphatic chains.
13C NMRSignals for carbonyl carbons in the quinazolinone ring.
IR SpectroscopyBands at ~1700 cm⁻¹ for C=O stretching in amides and ketones.
MSMolecular ion peak at m/z = 372 (consistent with formula).

Computational Studies

Molecular Docking:
Preliminary docking studies suggest that the compound may interact with enzyme active sites due to its planar quinazolinone core and flexible side chains.

Applications and Future Directions

  • Drug Development: The compound's structure makes it a candidate for further optimization as an anticancer or antimicrobial agent.

  • Synthetic Derivatives: Modifications to the quinazolinone or phenyl group could enhance biological activity or selectivity.

  • Pharmacokinetics Studies: Future research should focus on absorption, distribution, metabolism, and excretion (ADME) properties.

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